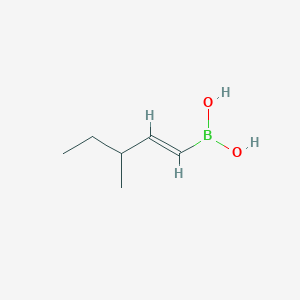

(E)-(3-Methylpent-1-en-1-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(1E)-3-methylpent-1-en-1-yl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a 3-methylpent-1-en-1-yl chain. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-3-methylpent-1-en-1-yl]boronic acid typically involves the Miyaura borylation reaction. This reaction enables the synthesis of boronates by cross-coupling bis(pinacolato)diboron with vinyl halides under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate (KOAc) or potassium phenoxide (KOPh) to facilitate the transmetalation step .

Industrial Production Methods

Industrial production of boronic acids, including [(1E)-3-methylpent-1-en-1-yl]boronic acid, often involves the hydrolysis of boronic esters. This method is favored due to its high yield and the elimination of cumbersome purification steps . The use of catalysts such as iron(III) chloride (FeCl3) in combination with imidazole and water has been optimized to promote the hydrolysis of trifluoroborates and the formation of boronates .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

Alkenylboronic acids are widely utilized in palladium-catalyzed Suzuki-Miyaura cross-couplings to form carbon-carbon bonds. For example:

-

Reaction with Aryl Halides :

The boronic acid reacts with aryl halides (e.g., bromoarenes) in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to yield substituted alkenes. This reaction proceeds via a transmetalation mechanism where the Pd catalyst facilitates boron-to-palladium transfer .Example Reaction Conditions (adapted from ):

Substrate Catalyst System Base Solvent Yield (%) Aryl bromide Pd₂dba₃·CHCl₃/Xantphos Cs₂CO₃ Toluene/H₂O 89–96 Side reactions such as deboronation or isomerization (e.g., conversion of (E)- to (Z)-alkenes) are observed with electron-deficient or sterically hindered boronic acids .

Petasis Borono-Mannich Reactions

In multicomponent Petasis reactions, alkenylboronic acids react with amines and carbonyl compounds to form allylamines. Key observations include:

-

Substrate Scope : Electron-rich alkenylboronic acids (e.g., (E)-styryl derivatives) exhibit higher reactivity than electron-deficient analogs .

-

Mechanism : The reaction proceeds via coordination of the boronic acid to the carbonyl oxygen, followed by nucleophilic attack of the amine to form a tetrahedral boronate intermediate .

Example Transformation (Scheme 40 in ):

Carbonyl Component Amine Product Type Yield (%) Salicylaldehyde Morpholine Substituted phenol 60–80

Heck and Hydroformylation Reactions

Alkenylboronic acids participate in transition-metal-catalyzed processes:

-

Heck Reaction : Coupling with alkenes to form conjugated dienes. Rhodium or palladium catalysts are typically employed.

-

Hydroformylation : In the presence of syngas (CO/H₂), the boronic acid undergoes addition to form aldehydes. For example, [(1E)-3-Methylbut-1-en-1-yl]boronic acid yields branched aldehydes under Rh-catalyzed conditions.

Side Reactions and Limitations

-

Deboronation : Occurs under harsh conditions (e.g., high temperatures or strong bases), leading to loss of the boron moiety and formation of alkenes .

-

Isomerization : (E)-configured alkenylboronic acids may isomerize to (Z)-isomers during coupling reactions, especially with electron-donating substituents .

Yield Data for Analogous Reactions (adapted from ):

Boronic Acid Type Main Product Yield (%) Side Product Yield (%) Electron-rich aryl 77–95 <5 Electron-deficient aryl 34–57 30–50 Alkenyl (e.g., vinyl) 45–80 30–42

Stereospecific Fluorination

In palladium-catalyzed cross-couplings with gem-bromofluoroalkenes, alkenylboronic acids retain their stereochemistry to produce monofluoroalkenes. For instance:

Applications De Recherche Scientifique

[(1E)-3-methylpent-1-en-1-yl]boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of [(1E)-3-methylpent-1-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and separation technologies . The compound’s interaction with molecular targets often involves the formation of boronate esters, which can be used to modulate biological pathways and processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic acid

- Vinylboronic acid

- Allylboronic acid

Uniqueness

[(1E)-3-methylpent-1-en-1-yl]boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers unique advantages in terms of stability and functional group compatibility .

Propriétés

Formule moléculaire |

C6H13BO2 |

|---|---|

Poids moléculaire |

127.98 g/mol |

Nom IUPAC |

[(E)-3-methylpent-1-enyl]boronic acid |

InChI |

InChI=1S/C6H13BO2/c1-3-6(2)4-5-7(8)9/h4-6,8-9H,3H2,1-2H3/b5-4+ |

Clé InChI |

OXIVOFLFBAWFGV-SNAWJCMRSA-N |

SMILES isomérique |

B(/C=C/C(C)CC)(O)O |

SMILES canonique |

B(C=CC(C)CC)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.